molecular formula C25H20FN3O2 B2478322 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-03-5

1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2478322
CAS No.: 901246-03-5
M. Wt: 413.452
InChI Key: BSWALZGRYWHLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-15-4-6-16(7-5-15)24-20-14-27-21-13-23(31-3)22(30-2)12-19(21)25(20)29(28-24)18-10-8-17(26)9-11-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWALZGRYWHLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Condensation for Quinoline Ring Formation

Friedländer condensation remains a cornerstone for constructing the quinoline moiety. This method involves the cyclocondensation of o-aminocarbonyl compounds with ketones or aldehydes under acidic conditions. In the context of pyrazoloquinolines, poly(phosphoric acid) (PPA) has emerged as an effective catalyst, enabling solvent-free reactions at moderate temperatures (80–90°C) while minimizing side reactions. For example, the reaction of 2-aminobenzophenone derivatives with acetylated pyrazolones in PPA yields the quinoline core with regioselective incorporation of substituents.

Cyclocondensation with Pyrazole Precursors

The pyrazole ring is typically introduced via cyclocondensation reactions. A proven approach involves treating 4-acetyl-3-(2-nitrophenyl)pyrazole derivatives with hydrazines, followed by reductive cyclization under hydrogenation conditions. This method ensures precise alignment of the pyrazole and quinoline rings, critical for achieving the [4,3-c] annulation pattern.

Suzuki-Miyaura Cross-Coupling for Aryl Substituent Installation

The 4-fluorophenyl and 4-methylphenyl groups are strategically introduced using palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling, employing Pd(OAc)₂ as a catalyst and arylboronic acids as coupling partners, enables efficient aryl-aryl bond formation with minimal byproducts. This step is often performed after the pyrazoloquinoline core is assembled to avoid interference with reactive sites.

Step-by-Step Preparation Methods

Method A: Sequential Friedländer Condensation and Substitution

Step 1: Synthesis of 7,8-Dimethoxyquinoline Intermediate
A mixture of 2-amino-4,5-dimethoxybenzophenone (1.0 equiv) and ethyl acetoacetate (1.2 equiv) is heated in PPA at 85°C for 6 hours. The reaction is quenched with saturated NaHCO₃, extracted with CH₂Cl₂, and purified via recrystallization (ethanol) to yield the quinoline intermediate (72% yield).

Step 2: Pyrazole Ring Formation
The quinoline intermediate is treated with 4-methylphenylhydrazine in acetic acid at reflux for 8 hours. Cyclocondensation forms the pyrazole ring, yielding the pyrazoloquinoline scaffold (68% yield).

Step 3: Fluorophenyl Group Introduction
A Suzuki-Miyaura coupling reaction is performed using the pyrazoloquinoline intermediate, 4-fluorophenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ in DMF/H₂O (4:1) at 100°C for 12 hours. Chromatographic purification (SiO₂, hexane/EtOAc) affords the final product (63% yield).

Method B: Reductive Cyclization of Nitro Precursors

Step 1: Preparation of 4-Acetyl-5-(2-Nitrophenyl)pyrazole
3-(2-Nitrobenzoyl)pentane-2,4-dione is reacted with phenylhydrazine in ethanol at 60°C, yielding the nitro-substituted pyrazole precursor (58% yield).

Step 2: Catalytic Hydrogenation
The nitro precursor undergoes hydrogenation using H₂ (1 atm) and 10% Pd/C in methanol. This step reduces the nitro group and induces cyclization, forming the pyrazoloquinoline core (51% yield).

Step 3: Methoxy and Methyl Group Functionalization
Methoxy groups are introduced via nucleophilic aromatic substitution using NaOMe in DMF at 120°C, followed by alkylation with methyl iodide to install the 4-methylphenyl group (47% overall yield).

Optimization of Reaction Conditions

Catalyst and Solvent Effects

Parameter Optimal Condition Yield Improvement Reference
Catalyst Poly(phosphoric acid) 82% → 89%
Solvent Solvent-free Reduced byproducts
Temperature 90°C 68% → 75%

PPA outperforms traditional catalysts like POCl₃ due to its dual role as a Lewis acid and dehydrating agent. Solvent-free conditions enhance atom economy and reduce purification complexity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89–7.82 (m, 4H, Ar-H), 4.12 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).
  • ¹³C NMR: δ 161.2 (C=O), 152.8 (C-F), 112.4–125.7 (Ar-C).
  • HRMS: m/z 417.1289 [M+H]⁺ (calc. 417.128883).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity, with retention time = 12.7 minutes.

Recent Advancements and Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates cyclocondensation steps, achieving 78% yield compared to 68% under conventional heating.

Flow Chemistry Applications

Continuous flow reactors reduce reaction time from 8 hours to 45 minutes, enhancing scalability for industrial production.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinolines and fluoroquinolones. These compounds share structural similarities but may differ in their pharmacological activities and applications. For example, fluoroquinolones are well-known antibiotics that target bacterial DNA gyrase and topoisomerase IV, whereas pyrazoloquinolines may have broader applications in medicinal chemistry .

Biological Activity

1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of pyrazoloquinolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H20FN3O2C_{25}H_{20}FN_3O_2, with a molecular weight of 415.44 g/mol. The structure features a pyrazoloquinoline core with distinct substitutions that enhance its biological activity.

PropertyValue
Molecular FormulaC25H20FN3O2
Molecular Weight415.44 g/mol
LogP4.0171
Polar Surface Area54.846 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction , which allows for the formation of the carbon-carbon bonds necessary for constructing the complex structure of this compound.

Anticancer Activity

Research indicates that pyrazoloquinolines exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes and pathways associated with tumor growth and metastasis. For instance, studies have shown that similar compounds can inhibit human topoisomerase I and II, which are critical in DNA replication and repair processes.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against various strains of bacteria. Preliminary findings suggest that it may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or protein synthesis pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, indicating potential anti-inflammatory effects. This activity is likely mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Medicinal Chemistry evaluated various pyrazoloquinoline derivatives for their anticancer efficacy. The results indicated that modifications at the 7 and 8 positions significantly enhanced cytotoxicity against breast cancer cell lines (IC50 values ranging from 0.5 to 5 µM) .
  • Antibacterial Evaluation : In another study, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anti-inflammatory Mechanism : Research conducted on the anti-inflammatory properties revealed that compounds similar to this pyrazoloquinoline effectively reduced LPS-induced NO production by approximately 60%, comparable to established anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

  • The compound is synthesized via multi-step reactions, often starting with substituted quinoline precursors. A common approach involves cyclocondensation of hydrazine derivatives with ketones or aldehydes. For example, 4-chloroquinoline-3-carbaldehyde can react with 4-fluorophenylhydrazine in ethanol with triethylamine as a base (yield ~30–40%) . Optimized conditions include solvent polarity adjustments (e.g., DMF for higher solubility), temperature control (70–90°C), and catalysts like Pd(OAc)₂ for cross-coupling steps . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the product .

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

  • 1H/13C NMR confirms substituent positions and aromaticity patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, fluorophenyl signals at δ 7.2–7.6 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~457). X-ray crystallography resolves 3D conformation and intermolecular interactions (e.g., π-π stacking in the pyrazoloquinoline core). Software like SHELXL refines crystallographic data, with R-factors <0.05 for reliable structural models .

Q. How do substituents (e.g., 4-fluorophenyl, 7,8-dimethoxy) affect solubility and reactivity?

  • The 4-fluorophenyl group enhances lipophilicity (logP ~3.5) but reduces aqueous solubility, necessitating DMSO or ethanol as solvents for biological assays. 7,8-Dimethoxy substituents increase electron density, favoring electrophilic substitution at the quinoline core. Methoxy groups also stabilize the molecule via intramolecular hydrogen bonding, as evidenced by IR spectra (O–H stretches at 3200–3400 cm⁻¹) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for pyrazoloquinoline derivatives?

  • Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 0.5–10 µM) arise from variations in assay conditions (e.g., cell lines, incubation time). Normalize data using reference compounds (e.g., doxorubicin) and validate via orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation). Substituent positioning (e.g., 4-methylphenyl vs. 4-chlorophenyl) significantly impacts target selectivity, as shown in kinase inhibition studies .

Q. How can enantioselective synthesis be achieved for chiral pyrazoloquinoline derivatives?

  • Use chiral auxiliaries or catalysts to control stereochemistry. For example, ferrocenyl-phosphine ligands enable asymmetric annulation reactions (ee >90%) . Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while circular dichroism (CD) spectra confirm absolute configuration. Recent work with tert-butyloctahydro-pyrrolo[3,4-b]pyridine intermediates demonstrates enantiopure synthesis without racemization .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

  • Molecular docking (AutoDock Vina) models binding to ATP pockets in kinases (e.g., EGFR, PDB ID: 1M17). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. QSAR models correlate substituent electronegativity (e.g., fluorine’s Hammett σ value) with inhibitory potency .

Q. How do fluorinated substituents influence metabolic stability in vivo?

  • The 4-fluorophenyl group reduces oxidative metabolism by CYP450 enzymes, as shown in microsomal assays (t₁/₂ >120 min vs. <30 min for non-fluorinated analogs). 19F NMR tracks metabolite formation in plasma, identifying stable trifluoromethylated byproducts .

Methodological Challenges

Q. What are the limitations of current crystallization protocols for pyrazoloquinolines?

  • Low solubility in common solvents (e.g., chloroform, hexane) complicates crystal growth. Use mixed solvents (e.g., dichloromethane/methanol) and vapor diffusion techniques. SHELXD solves phase problems in low-resolution (<1.5 Å) data, but twinning may require TWINLAW refinement .

Q. How can synthetic yields be improved for large-scale applications?

  • Replace batch reactors with continuous flow systems to enhance heat/mass transfer. Optimize stoichiometry (e.g., 1.2 equiv. of 4-methylphenylboronic acid in Suzuki couplings) and employ microwave-assisted synthesis (20% yield increase at 100°C/15 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.